
Tris(4-methylphenyl)silicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methylphenyl)silicon, also known as benzene, 1,1’,1’'-silylidynetris[4-methyl-, is a silicon-based organic compound with the molecular formula C21H22Si. It is characterized by the presence of three 4-methylphenyl groups attached to a central silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)silicon can be synthesized through the reaction of silicon tetrachloride (SiCl4) with 4-methylphenylmagnesium bromide (C7H7MgBr) in an anhydrous ether solution. The reaction typically proceeds as follows:
SiCl4+3C7H7MgBr→Si(C7H7)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivatives.
Substitution: The compound can participate in substitution reactions where the 4-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silicon compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Tris(4-methylphenyl)silicon is used as a precursor in the synthesis of organosilicon compounds. It serves as a building block for the preparation of more complex silicon-based materials.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential use in drug delivery systems and as bioactive agents.
Industry: The compound is utilized in the production of silicone resins and adhesives. It enhances the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of tris(4-methylphenyl)silicon involves its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability is attributed to the silicon atom’s ability to accommodate multiple bonds and its relatively low electronegativity. The compound’s molecular targets and pathways are primarily related to its interactions with organic and inorganic substrates, leading to the formation of stable silicon-based compounds .
Comparison with Similar Compounds
- Tris(4-methylphenyl)phosphine
- Tris(4-methylphenyl)phosphine oxide
- Tris(4-methylphenyl)phosphine sulfide
- Tris(4-methylphenyl)phosphine selenide
Comparison: Tris(4-methylphenyl)silicon is unique due to the presence of a silicon atom, which imparts distinct chemical properties compared to its phosphorus analogs. The silicon atom’s ability to form stable bonds with oxygen and carbon makes it particularly useful in the synthesis of high-performance materials. In contrast, phosphorus-based compounds are more commonly used in coordination chemistry and catalysis .
Properties
CAS No. |
4620-79-5 |
|---|---|
Molecular Formula |
C21H21Si |
Molecular Weight |
301.5 g/mol |
InChI |
InChI=1S/C21H21Si/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
KGLQEIPZGCUAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


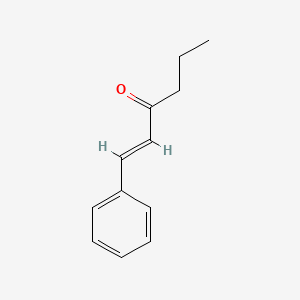
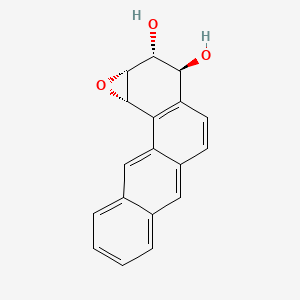
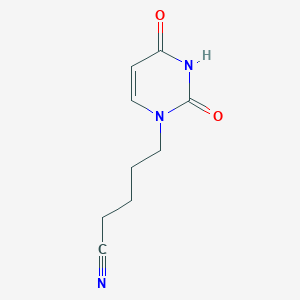

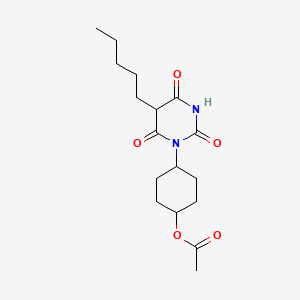
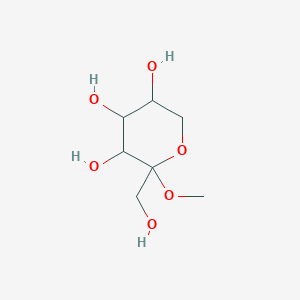
![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
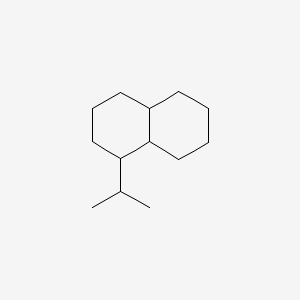
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
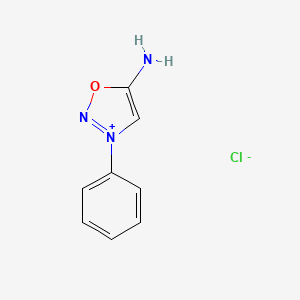
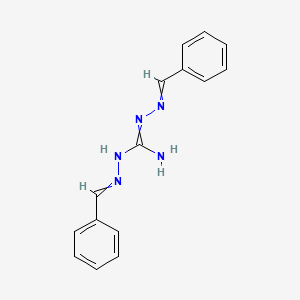
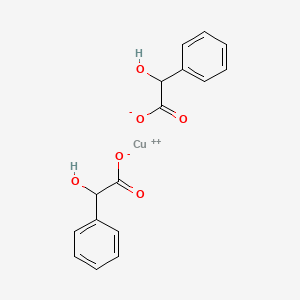
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)
